molecular formula C18H17ClN2O4 B2631340 Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate CAS No. 318284-58-1

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate

Cat. No.: B2631340
CAS No.: 318284-58-1
M. Wt: 360.79
InChI Key: TWKSEHXIEQAQOH-RGVLZGJSSA-N
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Description

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate is a synthetic organic compound with a complex structure It features a benzoylamino group, a chlorobenzyl group, and an oxime functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate typically involves multiple steps. One common route starts with the preparation of the benzoylamino intermediate, followed by the introduction of the chlorobenzyl group and the formation of the oxime. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Flow microreactor systems, for example, offer advantages in terms of sustainability and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, such as its role in inhibiting bacterial growth or modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)benzoate
  • 4-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]-2-ethoxyphenyl 4-ethoxybenzoate

Uniqueness

Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl (3E)-2-benzamido-3-[(4-chlorophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-24-18(23)16(21-17(22)14-5-3-2-4-6-14)11-20-25-12-13-7-9-15(19)10-8-13/h2-11,16H,12H2,1H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKSEHXIEQAQOH-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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